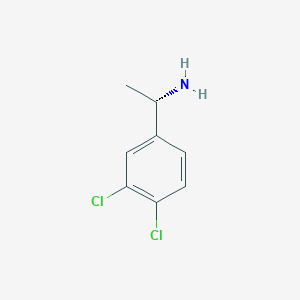

(S)-1-(3,4-Dichlorphenyl)ethanamin

Übersicht

Beschreibung

(S)-1-(3,4-Dichlorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-1-(3,4-Dichlorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(3,4-Dichlorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Jüngste Studien haben das Potenzial von (S)-1-(3,4-Dichlorphenyl)ethanamin-Derivaten in der Antitumoraktivität hervorgehoben. Durch die Einführung von Amidbindungen und Dichlorsubstitution in das Curcumin-Gerüst haben Forscher Verbindungen synthetisiert, die inhibitorische Wirkungen auf Magenkrebszellen zeigen . Bemerkenswert ist, dass bestimmte Derivate ein starkes Wachstum gehemmt und die Apoptose in Krebszellen durch die Modulation wichtiger Signalwege induziert haben .

Medizinische Chemie

In der medizinischen Chemie werden die Derivate der Verbindung auf ihr therapeutisches Potenzial untersucht. Die strukturelle Modifikation dieser Verbindung, insbesondere die Einführung von Amidbindungen, hat zur Entwicklung von niedermolekularen Verbindungen mit vielversprechenden Perspektiven für die medizinische Forschung geführt .

Synthese von Curcumin-Analogen

Die Verbindung dient als Baustein für die Synthese von Curcumin-Analogen. Diese Analogen sind so konzipiert, dass sie die biologische Aktivität von Curcumin beibehalten und gleichzeitig eine verbesserte Stabilität und Bioverfügbarkeit bieten .

Chemische Biologie

In der chemischen Biologie wird this compound verwendet, um Protein-Wechselwirkungen und Enzyminhibition zu untersuchen. Seine Derivate können verwendet werden, um die Funktion von Enzymen und Rezeptoren zu untersuchen, die an verschiedenen biologischen Prozessen beteiligt sind .

Organische Synthese

Diese Verbindung ist auch in der organischen Synthese wertvoll und dient als Zwischenprodukt für die Herstellung verschiedener organischer Moleküle. Seine Dichlorphenylgruppe ist besonders nützlich in Kreuzkupplungsreaktionen .

Materialwissenschaft

In der Materialwissenschaft werden Derivate von this compound auf ihre potenzielle Verwendung in organischen elektronischen Materialien untersucht. Die Dichlorphenylgruppe kann zu den elektronischen Eigenschaften von Materialien für Anwendungen wie OLEDs und organische Photovoltaik beitragen .

Biologische Aktivität

(S)-1-(3,4-Dichlorophenyl)ethanamine, commonly referred to as a chiral amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₉Cl₂N

- Molecular Weight : 176.07 g/mol

- CAS Number : 823790-74-5

The compound features a dichlorophenyl group attached to an ethanamine backbone, which contributes to its unique chemical properties and biological interactions.

(S)-1-(3,4-Dichlorophenyl)ethanamine interacts with various biological targets, including enzymes and receptors. The mechanism of action may involve:

- Receptor Modulation : It can act as a ligand for neurotransmitter receptors, influencing signaling pathways related to mood and behavior.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby modulating metabolic pathways .

1. Antidepressant Effects

Research indicates that (S)-1-(3,4-Dichlorophenyl)ethanamine exhibits antidepressant-like effects in animal models. A study found that administration of the compound led to increased levels of serotonin and norepinephrine in the brain, suggesting potential use in treating depression.

2. Anticancer Activity

Preliminary studies have shown that (S)-1-(3,4-Dichlorophenyl)ethanamine may possess anticancer properties. In vitro tests indicated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells .

3. Antimicrobial Properties

The compound has demonstrated antibacterial activity against several strains of bacteria. For instance, it showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| (R)-1-(3,4-Dichlorophenyl)ethanamine | Different stereochemistry | Potentially different biological activity |

| 1-(3,4-Difluorophenyl)ethanamine | Fluorine instead of chlorine | Altered electronic properties affecting reactivity |

| 2-(3,4-Dichlorophenyl)ethanamine | Different position of amine | Variations in biological activity depending on substitution |

This table highlights how slight variations in structure can lead to significant differences in biological activity.

Case Study 1: Antidepressant Activity in Rodent Models

In a controlled study involving rodents, (S)-1-(3,4-Dichlorophenyl)ethanamine was administered over a period of two weeks. Results showed a marked improvement in depressive-like behaviors compared to control groups. Behavioral tests indicated increased locomotion and reduced immobility time in forced swim tests, suggesting antidepressant effects .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of experiments evaluated the cytotoxic effects of (S)-1-(3,4-Dichlorophenyl)ethanamine on various cancer cell lines. The compound exhibited IC50 values ranging from 10-20 µM across different cell types, indicating moderate potency. Notably, it was more effective against breast cancer cells than prostate cancer cells .

Eigenschaften

IUPAC Name |

(1S)-1-(3,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUFOUVXOUYYRG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355187 | |

| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150025-93-7 | |

| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.